Climarapro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Climarapro is a transdermal system that contains two active ingredients: estradiol and levonorgestrel. It is primarily used in hormone replacement therapy for postmenopausal women to alleviate symptoms such as hot flashes and to prevent osteoporosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Estradiol and levonorgestrel are synthesized through complex chemical processes. Estradiol is typically synthesized from cholesterol through a series of reactions involving oxidation and reduction steps. Levonorgestrel is synthesized from norethindrone through a series of chemical reactions including hydrogenation and acetylation .
Industrial Production Methods
In industrial settings, the production of this compound involves the formulation of estradiol and levonorgestrel into a transdermal patch. The patch is designed to release the hormones at a controlled rate over a period of time. The production process includes the preparation of an adhesive matrix containing the active ingredients, followed by the application of a protective liner and packaging .
Análisis De Reacciones Químicas
Types of Reactions
Climarapro undergoes various chemical reactions, including:
Oxidation: Estradiol can be oxidized to estrone.
Reduction: Levonorgestrel can undergo reduction reactions to form different metabolites.
Substitution: Both estradiol and levonorgestrel can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of catalysts and solvents.
Major Products Formed
Oxidation of Estradiol: Estrone
Reduction of Levonorgestrel: Various metabolites depending on the specific conditions.
Aplicaciones Científicas De Investigación
Climarapro has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study hormone release mechanisms in transdermal systems.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Extensively studied for its efficacy in treating menopausal symptoms and preventing osteoporosis.
Industry: Used in the development of advanced drug delivery systems.
Mecanismo De Acción
Climarapro exerts its effects through the actions of estradiol and levonorgestrel:
Estradiol: Binds to estrogen receptors in various tissues, modulating the expression of genes involved in the regulation of the menstrual cycle and reproductive system.
Levonorgestrel: Inhibits gonadotropin production, preventing ovulation and altering the endometrium to prevent pregnancy.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: Used in various hormone replacement therapies.
Premarin: A conjugated estrogen used for similar indications.
CombiPatch: Contains estradiol and norethindrone, used for hormone replacement therapy
Uniqueness
This compound is unique in its combination of estradiol and levonorgestrel in a transdermal patch, providing a convenient once-weekly application. This combination offers both estrogenic and progestogenic effects, making it effective for a broader range of symptoms compared to other hormone replacement therapies .
Propiedades
Fórmula molecular |
C39H52O4 |
---|---|
Peso molecular |
584.8 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H28O2.C18H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,13,16-19,23H,3,5-12H2,1H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t16-,17+,18+,19-,20-,21-;14-,15-,16+,17+,18+/m01/s1 |
Clave InChI |
RQFMPXMLRRPOJH-ORADRBJOSA-N |
SMILES isomérico |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.